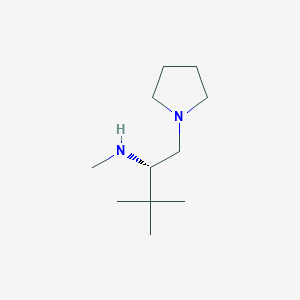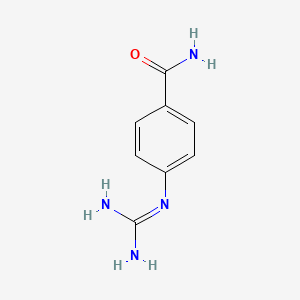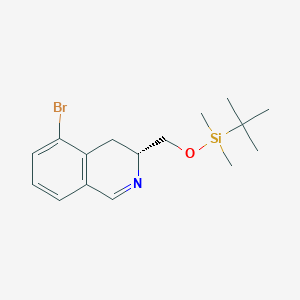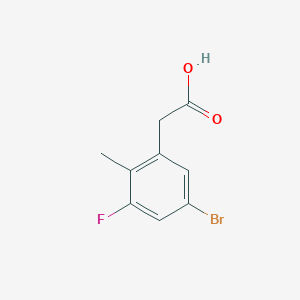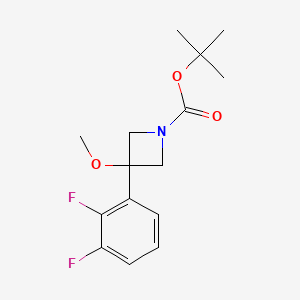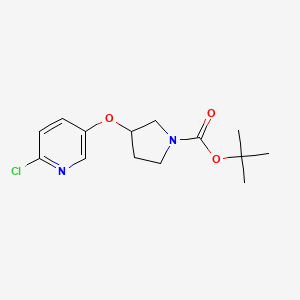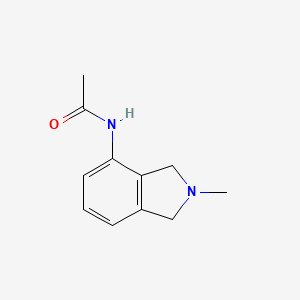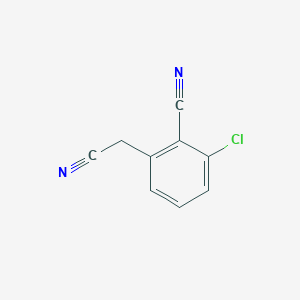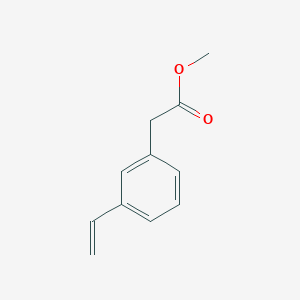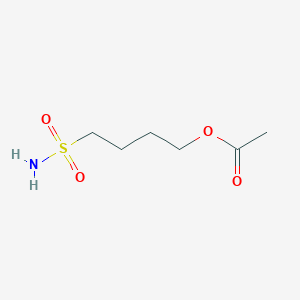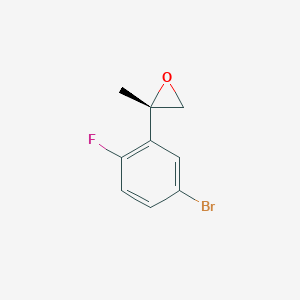![molecular formula C14H15N3O2 B8284589 ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate](/img/structure/B8284589.png)
ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, an ethyl ester, and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under specific conditions. One common method includes the condensation of ethyl cyanoacetate with 1-methyl-2-(phenylmethylidene)hydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, leading to changes in their structure and function. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
- Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
Uniqueness
Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate is unique due to its hydrazine moiety and the presence of a phenylmethylidene group. These structural features confer specific reactivity and potential biological activities that distinguish it from other similar compounds. The combination of these groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
ethyl 3-[(benzylideneamino)-methylamino]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
LOLSIQDHBZSPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
